Hydroxycitronellal
Overview
Description
Mechanism of Action
Target of Action
Hydroxycitronellal, a synthetic fragrance, is known to interact with several targets. It has been shown to consistently modulate CCR5, CCL27, CCL2, and CCR7 in immature dendritic cells . It is also identified as a TRPM8 agonist .
Mode of Action
Its interaction with its targets, such as trpm8, suggests that it may influence ion channel activity
Biochemical Pathways
Its modulation of specific receptors in dendritic cells suggests that it may influence immune response pathways .
Pharmacokinetics
Studies in rabbits have shown that this compound is metabolized into two primary metabolites: reduction to the alcohol 7-hydroxycitronellol and oxidation to the carboxylic acid 7-hydroxycitronellylic acid . The Tmax was found to be 2.70 ± 1.36
Result of Action
This compound is widely used in many cosmetics and hygiene products such as deodorants, soaps, antiseptics, and other household items . It has been shown to be a dermatologic irritant and allergen . Sensitivity to this compound may be identified with a clinical patch test .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is readily biodegradable and its environmental risks are influenced by sorption and bio-/photodegradation, which depend primarily on various environmental factors such as pH, temperature, and salinity .
Biochemical Analysis
Biochemical Properties
Hydroxycitronellal plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions often involve the oxidation of this compound, leading to its conversion into more polar metabolites that can be easily excreted from the body . Additionally, this compound can bind to certain receptor proteins, influencing cellular signaling pathways and metabolic processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). These interactions can lead to changes in gene expression and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts . Furthermore, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to receptor proteins, such as GPCRs, which triggers a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of downstream signaling pathways, ultimately affecting gene expression and cellular function . This compound can also inhibit or activate specific enzymes, thereby modulating biochemical reactions within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as exposure to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory effects . At high doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of dosage in the application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, converting it into more hydrophilic metabolites that can be readily excreted . This metabolic process is crucial for the detoxification and elimination of this compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is often found in the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism . Additionally, this compound can be targeted to specific organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes.
Preparation Methods
Hydroxycitronellal can be synthesized through various methods. One common synthetic route involves the hydration of citronellal. This process typically involves the use of a metal coordination catalyst, where citronellal and water undergo a direct hydration reaction . Another method involves heating hydroxycitronellol at temperatures above 100°C in the presence of oxygen and a catalyst chosen from Group 1-B metals of the Periodic System . Industrial production methods often utilize these synthetic routes to produce this compound on a large scale.
Chemical Reactions Analysis
Hydroxycitronellal undergoes several types of chemical reactions, including oxidation and reduction. In oxidation reactions, this compound can be converted to 7-hydroxycitronellylic acid . In reduction reactions, it can be reduced to 7-hydroxycitronellol . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are 7-hydroxycitronellylic acid and 7-hydroxycitronellol, respectively .
Scientific Research Applications
Hydroxycitronellal has a wide range of scientific research applications. In chemistry, it is used as a fragrance ingredient in various products, including perfumes, deodorants, and soaps . In biology and medicine, it is used in allergenic epicutaneous patch tests to diagnose allergic contact dermatitis . Additionally, this compound has been studied for its anxiolytic-like effects, making it a potential candidate for treating anxiety . In the industry, it is used in the production of flavor and fragrance materials, contributing to the creation of floral scents in various products .
Comparison with Similar Compounds
Hydroxycitronellal is similar to other fragrance compounds such as citronellal and hydroxycitronellol. Citronellal, the precursor to this compound, is also used in perfumery and has a similar floral scent . Hydroxycitronellol, the reduced form of this compound, is another fragrance compound with similar applications . this compound is unique in its combination of floral scent and allergenic properties, making it distinct from its related compounds .
Properties
IUPAC Name |
7-hydroxy-3,7-dimethyloctanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFVBOQKRVRMJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042232 | |
Record name | Hydroxycitronellal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Sigma-Aldrich MSDS], colourless liquid with sweet floral lily-like odour | |
Record name | Octanal, 7-hydroxy-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroxycitronellal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16227 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Hydroxycitronellal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
241.00 °C. @ 760.00 mm Hg | |
Record name | 7-Hydroxy-3,7-dimethyloctanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol, 1 ml in 1 ml 50% alcohol (in ethanol) | |
Record name | 7-Hydroxy-3,7-dimethyloctanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Hydroxycitronellal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.918-0.923 | |
Record name | Hydroxycitronellal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
107-75-5 | |
Record name | Hydroxycitronellal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxycitronellal | |
Source | ChemIDplus | |
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Record name | Hydroxycitronellal | |
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URL | https://www.drugbank.ca/drugs/DB14187 | |
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Record name | Hydroxycitronellal | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406740 | |
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Record name | Octanal, 7-hydroxy-3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydroxycitronellal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6042232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxycitronellal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.199 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | HYDROXYCITRONELLAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SQ0VA4YUR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 7-Hydroxy-3,7-dimethyloctanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031739 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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